4-ethyl-6-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine
Overview
Description
“4-ethyl-6-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine” is a complex organic compound. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . This compound is likely to have significant biological activity, given the presence of the pyrimidine ring and the piperazine moiety .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Typically, these compounds are synthesized by reacting a suitable precursor with piperazine in the presence of a base such as potassium carbonate . The reaction is usually carried out in a suitable solvent at room temperature .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups. The pyrimidine ring and the piperazine moiety are both heterocyclic structures, which can participate in a variety of chemical reactions . The presence of the methylsulfonyl group suggests that this compound may also exhibit significant polarity .Chemical Reactions Analysis
As a derivative of pyrimidine, this compound is likely to participate in a variety of chemical reactions. The presence of the piperazine moiety could make it a potential candidate for reactions involving nucleophilic substitution or elimination . The methylsulfonyl group could also participate in a variety of reactions, particularly those involving nucleophilic substitution .Mechanism of Action
Future Directions
properties
IUPAC Name |
4-ethyl-6-[4-[(4-methylsulfonylphenyl)methyl]piperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-3-16-12-18(20-14-19-16)22-10-8-21(9-11-22)13-15-4-6-17(7-5-15)25(2,23)24/h4-7,12,14H,3,8-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPXXLITJUXJBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=C(C=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-6-[4-[(4-methylsulfonylphenyl)methyl]piperazin-1-yl]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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